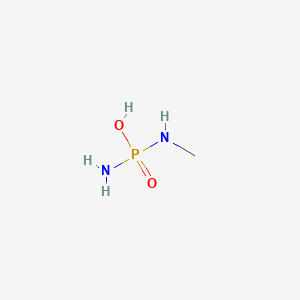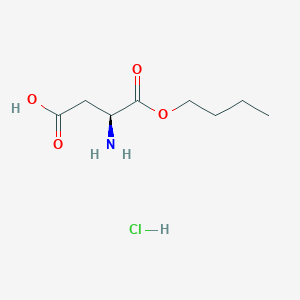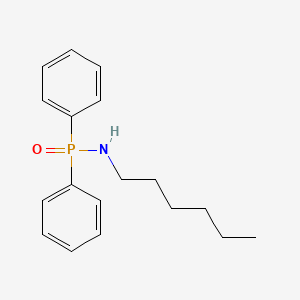![molecular formula C16H18O2 B14549562 [2-(Benzylperoxy)propan-2-yl]benzene CAS No. 61808-94-4](/img/structure/B14549562.png)
[2-(Benzylperoxy)propan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzylperoxy)propan-2-yl]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzylperoxy group attached to a propan-2-yl benzene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylperoxy)propan-2-yl]benzene typically involves the reaction of benzyl hydroperoxide with isopropylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process also incorporates purification steps, such as distillation and crystallization, to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylperoxy)propan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl alcohol and acetophenone derivatives.
Reduction: Reduction reactions can convert the peroxy group to a hydroxyl group, yielding benzyl alcohol derivatives.
Substitution: The benzylperoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include benzyl alcohol, acetophenone derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Benzylperoxy)propan-2-yl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of [2-(Benzylperoxy)propan-2-yl]benzene involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cellular damage or trigger signaling pathways involved in apoptosis or other cellular responses. The specific molecular targets and pathways depend on the context of its application and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl hydroperoxide: Similar in structure but lacks the propan-2-yl group.
Isopropylbenzene: Similar backbone but lacks the peroxy group.
Acetophenone derivatives: Structurally related compounds with different functional groups.
Uniqueness
[2-(Benzylperoxy)propan-2-yl]benzene is unique due to the presence of both the benzylperoxy group and the propan-2-yl group, which confer distinct reactivity and properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61808-94-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-benzylperoxypropan-2-ylbenzene |
InChI |
InChI=1S/C16H18O2/c1-16(2,15-11-7-4-8-12-15)18-17-13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
InChI Key |
BAVZILFPGOIZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14549483.png)


![6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14549491.png)



![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)-](/img/structure/B14549510.png)

![4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14549542.png)
![1-Methyl-2-(propan-2-yl)bicyclo[2.2.2]octane](/img/structure/B14549547.png)

![N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14549555.png)
![N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide](/img/structure/B14549558.png)
